Triflusulfuron-methyl

Catalog No.
S545857
CAS No.
126535-15-7
M.F
C17H19F3N6O6S
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triflusulfuron-methyl

CAS Number

126535-15-7

Product Name

Triflusulfuron-methyl

IUPAC Name

methyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate

Molecular Formula

C17H19F3N6O6S

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C17H19F3N6O6S/c1-9-6-5-7-10(12(27)31-4)11(9)33(29,30)25-15(28)22-13-21-14(26(2)3)24-16(23-13)32-8-17(18,19)20/h5-7H,8H2,1-4H3,(H2,21,22,23,24,25,28)

InChI Key

IMEVJVISCHQJRM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C

Solubility

Soluble in DMSO

Synonyms

methyl-2-(4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2-ylcarbamoysulfamoyl)-m-toluate, triflusulfuron-methyl

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C

Description

The exact mass of the compound Triflusulfuron-methyl is 492.1039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Triflusulfuron-methyl is a sulfonylurea herbicide primarily used in agricultural applications to control broadleaf weeds and certain grasses. Its chemical formula is C17H19F3N6O6SC_{17}H_{19}F_{3}N_{6}O_{6}S, with a molecular weight of approximately 492 Daltons. The compound is characterized by its low toxicity to mammals and its high solubility in water, which varies significantly with pH levels; it is more soluble in alkaline conditions than in acidic ones . The melting point of triflusulfuron-methyl ranges from 155°C to 158°C, and it exhibits a low vapor pressure, indicating minimal volatilization under typical environmental conditions .

As mentioned earlier, triflusulfuron-methyl acts by inhibiting the enzyme ALS in susceptible weeds. This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) []. By binding to the ALS enzyme, triflusulfuron-methyl disrupts this process, leading to the accumulation of toxic precursors and ultimately cell death in the targeted weeds [].

  • Toxicity: Triflusulfuron-methyl has low acute oral toxicity in mammals []. However, there are concerns about potential endocrine disruption and long-term health effects [].
  • Environmental Impact: The European Food Safety Authority (EFSA) raised concerns about the potential for triflusulfuron-methyl and its breakdown products to contaminate groundwater []. Due to these concerns, the European Commission decided not to renew the approval of triflusulfuron-methyl in the EU as of December 2023 [].
Involving the condensation of the carboxy group of triflusulfuron with methanol. This process results in the formation of the methyl ester derivative, which is the active form used in agricultural applications. The synthesis typically involves multiple steps to ensure high purity and yield of the final product .

The biological activity of triflusulfuron-methyl is primarily herbicidal, targeting specific enzymes involved in plant growth. It inhibits acetolactate synthase, an essential enzyme in the biosynthesis of branched-chain amino acids, thereby disrupting protein synthesis in susceptible plants. While triflusulfuron-methyl has shown effectiveness against a range of weed species, it has also been studied for its potential toxic effects on non-target organisms. Toxicity assessments indicate that it has low acute toxicity through oral and dermal exposure routes .

Triflusulfuron-methyl is primarily utilized as a selective herbicide in various crops, including cereals and pulses. Its effectiveness against broadleaf weeds makes it valuable for maintaining crop yields and quality. Additionally, due to its favorable environmental profile—characterized by low persistence and low potential for groundwater contamination—it is increasingly being adopted in sustainable agricultural practices .

Interaction studies involving triflusulfuron-methyl have revealed its potential effects on soil microorganisms and non-target plant species. Research indicates that while it effectively controls target weeds, there may be implications for soil health due to alterations in microbial communities. Further studies are necessary to fully understand these interactions and their long-term ecological impacts .

Triflusulfuron-methyl shares structural similarities with other sulfonylurea herbicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical Structure FeaturesUnique Aspects
Tribenuron-methylContains a methyl group at the sulfonyl positionKnown for its broad-spectrum efficacy
ProsulfuronSimilar sulfonylurea structureExhibits higher persistence in soil
Thifensulfuron-methylContains a thiazole ringEffective against specific weed species

Unique Aspects of Triflusulfuron-methyl:

  • Lower toxicity to non-target organisms compared to some analogs.
  • High solubility at higher pH levels allows for effective application in various soil types.
  • Short half-life minimizes environmental persistence, reducing long-term ecological risks.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

492.1039

LogP

3.56 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y8AR13FYC0

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

126535-15-7

Wikipedia

Triflusulfuron-methyl

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
1: Bragina IV, Fedorova NE, Volkova VN, Egorchenkova OE, Mukhina LP, Larkina MV. [The method of multicomponent determination of herbicides of various chemical classes in water]. Gig Sanit. 2016;95(11):1099-104. Russian. PubMed PMID: 29446274.
2: Gure A, Lara FJ, García-Campaña AM, Megersa N, del Olmo-Iruela M. Vortex-assisted ionic liquid dispersive liquid-liquid microextraction for the determination of sulfonylurea herbicides in wine samples by capillary high-performance liquid chromatography. Food Chem. 2015 Mar 1;170:348-53. doi: 10.1016/j.foodchem.2014.08.065. Epub 2014 Aug 23. PubMed PMID: 25306356.
3: Rieke S, Koehn S, Hirsch-Ernst K, Pfeil R, Kneuer C, Marx-Stoelting P. Combination effects of (tri)azole fungicides on hormone production and xenobiotic metabolism in a human placental cell line. Int J Environ Res Public Health. 2014 Sep 17;11(9):9660-79. doi: 10.3390/ijerph110909660. PubMed PMID: 25233012; PubMed Central PMCID: PMC4199042.
4: He Z, Liu D, Zhou Z, Wang P. Ionic-liquid-functionalized magnetic particles as an adsorbent for the magnetic SPE of sulfonylurea herbicides in environmental water samples. J Sep Sci. 2013 Oct;36(19):3226-33. doi: 10.1002/jssc.201300390. Epub 2013 Aug 27. PubMed PMID: 23894051.
5: De Cauwer B, Devos R, Claerhout S, Bulcke R, Reheul D. Seed germination, seedling emergence, seed persistence and triflusulfuron-methyl sensitivity in Galinsoga parviflora and G. quadriradiata. Commun Agric Appl Biol Sci. 2013;78(3):681-91. PubMed PMID: 25151846.
6: He Z, Liu D, Li R, Zhou Z, Wang P. Magnetic solid-phase extraction of sulfonylurea herbicides in environmental water samples by Fe3O4@dioctadecyl dimethyl ammonium chloride@silica magnetic particles. Anal Chim Acta. 2012 Oct 17;747:29-35. doi: 10.1016/j.aca.2012.08.015. Epub 2012 Aug 27. PubMed PMID: 22986132.
7: Mereiter K. A 1:1 co-crystal of the herbicide triflusulfuron-methyl and its degradation product triazine amine. Acta Crystallogr Sect E Struct Rep Online. 2011 Sep 1;67(Pt 9):o2321-2. doi: 10.1107/S1600536811031631. Epub 2011 Aug 11. PubMed PMID: 22058947; PubMed Central PMCID: PMC3200658.
8: Cougnaud A, Faur C, Le Cloirec P. Removal of pesticides from aqueous solution: Quantitative relationship between activated carbon characteristics and adsorption properties. Environ Technol. 2005 Aug;26(8):857-66. PubMed PMID: 16128384.
9: Chafik N, Mansour M, Elamrani B, Schramm KW, Kettrup A, Elamrani MK. Application of coupled liquid chromatography-mass spectrometry in photolysis studies of the herbicide triflusulfuron-methyl. Pest Manag Sci. 2001 Jun;57(6):527-30. PubMed PMID: 11407029.
10: Vega D, Cambon JP, Bastide J. Triflusulfuron-methyl dissipation in water and soil. J Agric Food Chem. 2000 Aug;48(8):3733-7. PubMed PMID: 10956179.

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